molecular formula C7H12Br2O2 B14139875 Methyl 3,6-dibromohexanoate CAS No. 89261-15-4

Methyl 3,6-dibromohexanoate

Cat. No.: B14139875
CAS No.: 89261-15-4
M. Wt: 287.98 g/mol
InChI Key: DLLRCCSJDGKCGX-UHFFFAOYSA-N
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Description

Methyl 3,6-dibromohexanoate: is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 3rd and 6th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromohexanoate can be synthesized through the bromination of methyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the hexanoate chain. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dibromohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydroxyhexanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Methyl 3-hydroxy-6-bromohexanoate, methyl 3,6-dihydroxyhexanoate.

    Reduction: Methyl 3,6-dihydroxyhexanoate.

    Oxidation: Hexanoic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 3,6-dibromohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,6-dibromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Methyl 6-bromohexanoate: A mono-brominated derivative of hexanoic acid.

    Methyl 3-bromohexanoate: Another mono-brominated derivative with bromine at a different position.

    Methyl 3,6-dichlorohexanoate: A similar compound with chlorine atoms instead of bromine.

Uniqueness: Methyl 3,6-dibromohexanoate is unique due to the presence of two bromine atoms at specific positions on the hexanoate chain. This dual bromination imparts distinct reactivity and properties compared to mono-brominated or chloro-substituted analogs. The compound’s unique structure makes it valuable in synthetic chemistry for creating complex molecules with specific functional groups.

Properties

CAS No.

89261-15-4

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

methyl 3,6-dibromohexanoate

InChI

InChI=1S/C7H12Br2O2/c1-11-7(10)5-6(9)3-2-4-8/h6H,2-5H2,1H3

InChI Key

DLLRCCSJDGKCGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CCCBr)Br

Origin of Product

United States

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